molecular formula C11H8ClNOS B411828 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde CAS No. 73568-30-6

2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde

Cat. No.: B411828
CAS No.: 73568-30-6
M. Wt: 237.71g/mol
InChI Key: AZKPVKLQVQZMHR-UHFFFAOYSA-N
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Description

The compound “2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde” is a quinoline fused-ring system . The formyl group is bent slightly out of the plane .


Synthesis Analysis

The synthesis of this compound has been discussed in several studies. One method involves a multicomponent reaction of 2-chloro-3-formyl-quinoline with ethyl 3-oxobutanoate and malononitrile in water containing sulfonyl methane-diamine as a catalyst .


Molecular Structure Analysis

The molecular structure of “this compound” is planar with a root mean square (r.m.s.) deviation of 0.007 Å . The formyl group is bent slightly out of the plane .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, a multicomponent reaction of 2-chloro-3-formyl-quinoline with ethyl 3-oxobutanoate and malononitrile in water containing sulfonyl methane-diamine as a catalyst gave the respective quinolinyl-pyranopyrazole .

Scientific Research Applications

Heterocyclic Chemistry and Drug Discovery

Quinoline derivatives are widely recognized for their pharmacological properties, serving as a cornerstone in the development of new therapeutic agents. Research indicates that quinoline and its derivatives, including compounds similar to 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde, exhibit promising anticancer, antimicrobial, and antifungal activities. These compounds have been explored for their potential in treating a wide range of diseases, showcasing their versatility in medicinal chemistry (Shang et al., 2018), (Musioł, 2017).

Corrosion Inhibition

Another significant application of quinoline derivatives lies in their role as corrosion inhibitors. These compounds effectively prevent metallic corrosion, forming stable chelating complexes with surface metallic atoms through coordination bonding. This property is highly valued in industries where metal preservation is critical, such as in oil and gas pipelines and water treatment facilities (Verma et al., 2020).

Green Chemistry and Sustainable Practices

In the pursuit of more environmentally friendly chemical processes, quinoline derivatives are synthesized using green chemistry approaches. These methods minimize the use of hazardous chemicals and solvents, contributing to safer, non-toxic, and sustainable production processes. Such advancements not only benefit the environment but also pave the way for the future application of these compounds in various fields (Nainwal et al., 2019).

Optoelectronic Materials

Quinoline derivatives also find applications in optoelectronic materials, such as in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors. The incorporation of quinoline into π-extended conjugated systems enhances the electroluminescent properties of materials, offering promising avenues for the design of more efficient and versatile optoelectronic devices (Lipunova et al., 2018).

Properties

IUPAC Name

2-chloro-7-methylsulfanylquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNOS/c1-15-9-3-2-7-4-8(6-14)11(12)13-10(7)5-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKPVKLQVQZMHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=NC(=C(C=C2C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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